molecular formula C23H21N3O5 B2529601 1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 877656-89-8

1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2529601
CAS RN: 877656-89-8
M. Wt: 419.437
InChI Key: PDFWEPKVUCWBJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex organic molecule that appears to be related to a class of compounds that have been studied for their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed in these papers offer insights into the chemical behavior and potential applications of similar structures.

Synthesis Analysis

The synthesis of related compounds involves the formation of Mannich bases, which are typically produced by the reaction of an amine with an aldehyde and a ketone or a beta-keto ester. In the case of the related compound N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione, the synthesis involved the direct condensation of morpholine, succinimide, and benzaldehyde . This method could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions to incorporate the benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, UV–Visible spectroscopy, and mass spectrometry . Additionally, crystallographic analysis has provided detailed information on the molecular geometry, including bond lengths, bond angles, and conformation of the heterocyclic rings . For the compound , similar analytical techniques would likely be employed to determine its precise molecular structure.

Chemical Reactions Analysis

The related compounds have been evaluated for their anticonvulsant properties, indicating that they participate in biological reactions within the nervous system . The most promising compound from the study exhibited activity in various seizure models and was found to interact with neuronal voltage-sensitive sodium and L-type calcium channels . The compound "1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" may also undergo similar biological interactions, which could be explored through pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using density functional theory (DFT) calculations, which provide insights into the optimized molecular structures, vibrational frequencies, thermodynamic properties, and electronic spectra . Charge analyses and simulations of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) have also been conducted . These computational studies are crucial for understanding the reactivity and stability of the compounds. For the compound , DFT and other computational methods would be instrumental in predicting its physical and chemical properties before experimental validation.

Scientific Research Applications

Crystallographic Insights

Studies focusing on the crystallographic properties of related benzofuro[3,2-d]pyrimidine derivatives reveal that these compounds often exhibit significant molecular packing interactions, including π–π interactions, which are crucial for understanding their chemical reactivity and potential for forming supramolecular assemblies. For example, the analysis of 3-Isopropyl-2-morpholinobenzofuro[3,2-d]pyrimidin-4(3H)-one demonstrates the almost coplanar arrangement of fused rings, highlighting the importance of molecular geometry in their crystalline state (Yanggen Hu, Jun-Ping Hu, & H. Gao, 2007).

Synthesis and Pharmacological Evaluation

The synthesis of new derivatives and evaluation of their biological activities is a significant research area. New compounds derived from morpholine and pyrimidine bases have been investigated for their potential anticonvulsant properties, offering insights into novel therapeutic agents. For instance, N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs demonstrated promising anticonvulsant activity, underscoring the pharmacological relevance of morpholino-pyrimidine derivatives (Sabina Rybka et al., 2017).

Material Science and Chemosensors

In material science, the design and synthesis of novel compounds based on the morpholino-pyrimidine structure have led to the development of materials with specific optical properties. Such materials are valuable for applications in photophysical studies and as fluorescent chemosensors, indicating the versatility of this chemical framework in developing functional materials. For example, the synthesis of poly(glycolic acid-alt-l-aspartic acid) from a Morpholine-2,5-dione Derivative showcases the application in biodegradable polymers with enhanced hydrophilicity (D. Wang & Xin-de Feng, 1997).

properties

IUPAC Name

3-(4-methylphenyl)-1-(2-morpholin-4-yl-2-oxoethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c1-15-6-8-16(9-7-15)26-22(28)21-20(17-4-2-3-5-18(17)31-21)25(23(26)29)14-19(27)24-10-12-30-13-11-24/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFWEPKVUCWBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.